molecular formula C15H26Cl2N2 B1459566 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride CAS No. 1803609-95-1

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

Cat. No. B1459566
M. Wt: 305.3 g/mol
InChI Key: WMPLQYKCPIYGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2 . It has an average mass of 305.286 Da and a monoisotopic mass of 304.147308 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight of the compound is 305.29 .

Scientific Research Applications

Synthesis of N-Monomethylarylamines

A method for the efficient synthesis of N-monomethylarylamines involves treating anilines with acetic anhydride and triethylamine, followed by N-monomethylation and acid hydrolysis. This process yields N-methyl-N-aryl amines, useful as intermediates in developing imaging agents for Alzheimer’s disease among other applications (Peng et al., 2009).

Chemical Transformations and Syntheses

A study demonstrated the cyclization of certain amino-benzoate derivatives in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical versatility of similar compounds (Ukrainets et al., 2014).

Advanced Material and Pharmaceutical Synthesis

In another study, N-Methyl-N-((trimethylsilyl)methyl)aniline was employed in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, leading to a range of reaction products. This highlights the potential for synthesizing complex organic molecules and materials under mild conditions (Lenhart & Bach, 2014).

Process Development for CCR5 Antagonists

Research focusing on 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride outlines an efficient synthesis process for this key intermediate for the CCR5 antagonist TAK-779. This process emphasizes the importance of such chemical entities in developing therapeutic agents (Hashimoto et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[cyclohexylmethyl(methyl)amino]methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPLQYKCPIYGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)CC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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